3-Penten-2-one, 4-(dimethylamino)-

Description

Contextualization within Contemporary Organic Chemistry

In the realm of organic chemistry, α,β-unsaturated ketones and enaminones stand out as pivotal classes of compounds. α,β-Unsaturated ketones are characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.me This structural arrangement leads to extended conjugation, which not only enhances their stability but also imparts unique reactivity, making them susceptible to nucleophilic attack at the β-carbon in what is known as a conjugate or Michael addition. fiveable.mewikipedia.org

Enaminones, which are β-amino-α,β-unsaturated ketones or esters, can be considered vinylogous amides or enamines activated by an electron-withdrawing group. researchgate.netscielo.br This duality in their electronic nature, often described as a "push-pull" system, makes them exceptionally versatile intermediates in organic synthesis. scielo.br They are stable, easily prepared from readily available starting materials, and exhibit both nucleophilic and electrophilic properties. researchgate.netscielo.br Their utility is demonstrated in the synthesis of a wide array of organic molecules, including various heterocyclic compounds and natural products. psu.eduacgpubs.org

Chemical Identity and Structural Features of 3-Penten-2-one, 4-(dimethylamino)-

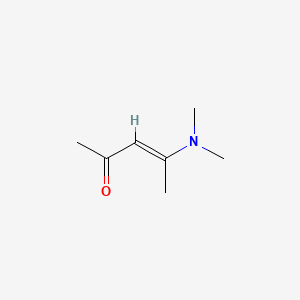

The compound 3-Penten-2-one, 4-(dimethylamino)- serves as a prime example of an enaminone, embodying the characteristic features of this class.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is (E)-4-(dimethylamino)pent-3-en-2-one . nih.gov It is classified as a tertiary enaminone, indicating that the nitrogen atom is bonded to two methyl groups in addition to the vinyl group. scielo.br

| Identifier | Value |

|---|---|

| Molecular Formula | C7H13NO |

| Molecular Weight | 127.18 g/mol |

| CAS Number | 3433-62-3 |

| IUPAC Name | (E)-4-(dimethylamino)pent-3-en-2-one |

The geometry of the carbon-carbon double bond in enaminones is a critical aspect of their structure. In the case of 3-Penten-2-one, 4-(dimethylamino)-, the designation "(E)" indicates that the higher priority groups on each carbon of the double bond are on opposite sides. nih.gov Generally, tertiary enaminones like this one tend to favor the E configuration to minimize steric hindrance. scielo.br

Primary and secondary enaminones can exist as a mixture of geometric isomers (E and Z) and rotamers (s-Z and s-E). The predominant form in solution is influenced by factors such as the solvent's polarity and its ability to form hydrogen bonds. scielo.br For instance, in nonpolar solvents, the Z,s-Z form, which allows for intramolecular hydrogen bonding, is often favored for primary and secondary enaminones. scielo.br

Significance of the Enaminone Functional Group in Synthetic Strategies

The enaminone functional group is a versatile tool in the arsenal (B13267) of synthetic organic chemists. Its unique electronic properties, with both nucleophilic and electrophilic centers, allow for a wide range of chemical transformations. scielo.brpsu.edu

Enaminones can act as nucleophiles, with potential reaction sites at the nitrogen, the α-carbon, and the oxygen of the carbonyl group. scielo.br They can also behave as electrophiles, undergoing 1,2-addition to the carbonyl carbon or 1,4-conjugate addition at the β-carbon. psu.edu This ambident reactivity makes them valuable precursors for the synthesis of diverse molecular architectures, including various heterocyclic systems like pyrazoles, quinolines, and alkaloids. acgpubs.org

Furthermore, the enaminone moiety can be readily transformed into other functional groups. For example, the chemo- and stereoselective reduction of enaminones can yield valuable γ-amino alcohols and β-amino acids. researchgate.net The versatility of enaminones is further highlighted by their use in C-H functionalization reactions, demonstrating their role as effective synthons in modern synthetic methodologies. nih.gov The compound 3-Penten-2-one, 4-(dimethylamino)- itself is utilized as a precursor in the synthesis of β-ketoiminato complexes, which are of interest in materials science. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(dimethylamino)pent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(8(3)4)5-7(2)9/h5H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAWSSXDECSJEB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70418673 | |

| Record name | 3-Penten-2-one, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3433-62-3 | |

| Record name | 3-Penten-2-one, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Penten 2 One, 4 Dimethylamino and Analogues

Mannich Reaction Pathways for Dimethylamino Ketones

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgbyjus.com This three-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgbyjus.com

Direct Aminomethylation Approaches Utilizing Iminium Salts

A key step in the Mannich reaction is the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgbyjus.com This electrophilic iminium salt then reacts with the enol form of a ketone or another active hydrogen compound. chemistrysteps.com Specifically, for the synthesis of 4-(dimethylamino)-3-penten-2-one (B8065756), dimethylamine (B145610) would react with an appropriate aldehyde to form a dimethylaminomethyl C1 synthon, which then undergoes reaction with a ketone. The use of pre-formed, stable iminium salts can offer advantages in terms of reaction control and efficiency. researchgate.netresearchgate.net For instance, dimethyl(methylene)ammonium trifluoroacetate (B77799) has been used in anhydrous solvents to achieve aminomethylation. orgsyn.org Ultrasound-assisted methods have also been developed for the N-aminomethylation of various heterocyclic compounds, using dichloromethane (B109758) as the methylene (B1212753) source. frontiersin.org

Strategies for Regio- and Stereoselective Formation

The regioselectivity of the Mannich reaction is a critical aspect, especially when using unsymmetrical ketones, as aminomethylation can occur at multiple positions, leading to mixtures of isomeric products. orgsyn.org The orientation of the reaction is highly dependent on experimental conditions, including the solvent and the specific structures of the ketone and iminium ion reactants. orgsyn.org For example, in the Mannich reaction of unsymmetrical ketones, the use of anhydrous solvents can influence the regiochemical outcome. orgsyn.org

Stereoselective Mannich reactions have also been developed to control the formation of specific stereoisomers. This has been achieved through the use of chiral catalysts, such as bifunctional organocatalysts or chiral Lewis acids, which can induce enantioselectivity in the addition of a nucleophilic carbonyl compound to an imine. researchgate.netorganic-chemistry.org

Impact of Reaction Conditions and Reagents on Isomeric Purity

The isomeric purity of the final product in a Mannich reaction is significantly influenced by the reaction conditions. For example, in the synthesis of 1-(dimethylamino)-4-methyl-3-pentanone, the initial product, 4-(dimethylamino)-3,3-dimethyl-2-butanone, isomerizes to the desired product at elevated temperatures. orgsyn.org The choice of solvent and the method of purification are also crucial. The use of anhydrous trifluoroacetic acid as a solvent has been shown to be effective, and neutralization procedures can facilitate the separation of the product from the reaction mixture. orgsyn.org The ratio of isomeric amino ketones can often be determined using techniques like ¹H NMR spectroscopy. orgsyn.org

Alternative Synthetic Routes to Enaminones and Related Structures

While the Mannich reaction is a powerful tool, several alternative strategies exist for the synthesis of enaminones like 4-(dimethylamino)-3-penten-2-one.

Condensation Reactions Involving Amines and Carbonyl Precursors

A straightforward and common method for synthesizing β-enaminones is the condensation reaction between 1,3-dicarbonyl compounds and amines. researchgate.net This reaction can be catalyzed by various acids, with formic acid being a mild and efficient option that can lead to near-quantitative yields in short reaction times. researchgate.net The reaction of 5,5-dimethylcyclohexane-1,3-dione (B117516) with ammonium (B1175870) acetate, for instance, proceeds through tautomerization and subsequent 1,4-addition of ammonia (B1221849) to form the enaminone. wpmucdn.com

The following table summarizes the synthesis of various β-enaminones through condensation reactions:

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| β-diketones, anilines | Formic acid, methanol (B129727) | β-enaminones | Near-quantitative | researchgate.net |

| 5,5-dimethylcyclohexane-1,3-dione, ammonium acetate | Melted, no solvent | 3-amino-5,5-dimethylcyclohex-2-en-1-one | High | wpmucdn.com |

| 1,3-dicarbonyl compounds, primary amines | T3P®, microwave irradiation, solvent-free | β-enaminones | Good to excellent | researchgate.net |

Functional Group Interconversions and Olefin Metathesis Approaches

Functional group interconversion (FGI) provides another avenue for the synthesis of enaminones. ub.edusolubilityofthings.comscribd.com This involves transforming one functional group into another within a molecule. For example, an existing functional group could be converted to an amine or a carbonyl group, which could then be used to construct the enaminone structure.

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and forming carbon-carbon double bonds, a process catalyzed by metal complexes. wikipedia.org While not a direct method for synthesizing 4-(dimethylamino)-3-penten-2-one, it can be a key step in the synthesis of more complex analogues or precursors. For instance, a cobalt-catalyzed olefin-imine metathesis reaction has been reported for the olefination of amidines with enaminones. acs.org It's important to note that the presence of functional groups like amines can sometimes be problematic for ruthenium-based metathesis catalysts, and may require protective group strategies. rsc.org

Synthesis of Precursors and Derivatized Forms of the Core Structure

The preparation of 3-penten-2-one, 4-(dimethylamino)- and its analogues primarily involves the condensation of a β-dicarbonyl compound with an appropriate amine. Further derivatization can be achieved through various reactions of the resulting enaminone.

The most direct and common method for synthesizing the core structure of 4-amino-3-penten-2-one (B74499) derivatives is the condensation reaction between acetylacetone (B45752) (2,4-pentanedione) and a primary or secondary amine. wikipedia.orgfinechem-mirea.ru For the target compound, 3-penten-2-one, 4-(dimethylamino)-, the key precursors are acetylacetone and dimethylamine.

The reaction involves the nucleophilic attack of the amine on one of the carbonyl groups of acetylacetone, followed by dehydration to yield the stable enaminone product. This condensation is a versatile method for producing a wide range of N-substituted 4-amino-3-penten-2-ones. dergipark.org.tr For example, reacting acetylacetone with other amines like diethylamine (B46881) or N,N-di-n-propylamine yields the corresponding N,N-diethyl and N,N-di-n-propyl analogues. researchgate.net Similarly, condensation with diamines like ethylenediamine (B42938) can also be performed. researchgate.net

A general scheme for this synthesis is presented below:

Reactant A: Acetylacetone (2,4-pentanedione)

Reactant B: Dimethylamine

Product: 3-Penten-2-one, 4-(dimethylamino)-

The reaction is typically carried out in a suitable solvent, and in some cases, a catalyst may be employed to facilitate the condensation. dergipark.org.tr

Derivatives of the 3-penten-2-one, 4-(dimethylamino)- core can be synthesized either by using substituted precursors or by direct chemical modification of the parent enaminone.

Derivatization via Substituted Precursors

Analogues with substitutions on the carbon backbone can be prepared by using different ketone precursors. For instance, the synthesis of 4-(dimethylamino)-3-phenyl-3-buten-2-one is achieved by reacting benzyl (B1604629) methyl ketone with dimethylformamide dimethyl acetal (B89532). prepchem.com In this reaction, the dimethylformamide dimethyl acetal serves as the source of the dimethylamino group and a single carbon, leading to a butenone structure. The reaction proceeds by heating the mixture, during which methanol is distilled off, followed by crystallization of the product. prepchem.com

| Precursor 1 | Precursor 2 | Product |

| Benzyl methyl ketone | Dimethylformamide dimethyl acetal | 4-(Dimethylamino)-3-phenyl-3-buten-2-one |

Interactive Data Table: Synthesis of a Phenyl-Substituted Analogue

| Precursor 1 | Precursor 2 | Product |

|---|---|---|

| Benzyl methyl ketone | Dimethylformamide dimethyl acetal | 4-(Dimethylamino)-3-phenyl-3-buten-2-one |

Derivatization via Reactions of the Enaminone Core

The enaminone structure of 3-penten-2-one, 4-(dimethylamino)- allows for various subsequent reactions to form a diverse range of derivatives. A common reaction is the displacement of the dimethylamino group by other nucleophiles. rsc.org This transamination reaction is a powerful tool for creating new N-substituted derivatives. For example, tertiary enaminones can react with primary amines like methylamine (B109427) or ethylamine (B1201723) in acetic acid to yield the corresponding secondary enaminones. rsc.org

Furthermore, these enaminones are key synthons for heterocyclic chemistry. They can undergo cyclization reactions with various reagents. For example, reacting N,N-dimethylamino derivatives with hydroxylamine (B1172632) hydrochloride can lead to the formation of isoxazole (B147169) derivatives through condensation and elimination of dimethylamine. rsc.org Similarly, reactions with other bifunctional reagents can lead to the formation of pyridines, pyrimidines, and other heterocyclic systems. wikipedia.orgrsc.org

| Enaminone Reactant | Reagent | Reaction Type | Product Class |

| 3-Penten-2-one, 4-(dimethylamino)- | Primary Amine (e.g., Aniline) | Transamination | N-Aryl-4-amino-3-penten-2-one |

| Aryl Enaminones | Hydroxylamine Hydrochloride | Condensation/Cyclization | Isoxazole derivatives |

| Aryl Enaminones | Acetylacetone/Ammonium Acetate | Condensation/Cyclization | Pyridine (B92270) derivatives |

Interactive Data Table: Derivatization Reactions

| Enaminone Reactant | Reagent | Reaction Type | Product Class |

|---|---|---|---|

| 3-Penten-2-one, 4-(dimethylamino)- | Primary Amine (e.g., Aniline) | Transamination | N-Aryl-4-amino-3-penten-2-one |

| Aryl Enaminones | Hydroxylamine Hydrochloride | Condensation/Cyclization | Isoxazole derivatives |

| Aryl Enaminones | Acetylacetone/Ammonium Acetate | Condensation/Cyclization | Pyridine derivatives |

Mechanistic Investigations and Reaction Dynamics of 3 Penten 2 One, 4 Dimethylamino

Intramolecular Tautomerism and Hydrogen Bonding Interactions

The structure and stability of 3-Penten-2-one, 4-(dimethylamino)- are profoundly influenced by the interplay of tautomerism and intramolecular hydrogen bonding. These features are characteristic of β-enaminones and are crucial to understanding the molecule's properties.

Keto-Enamine Tautomeric Equilibria

Like other β-unsaturated β-ketoenamines, 3-Penten-2-one, 4-(dimethylamino)- can theoretically exist in different tautomeric forms, primarily the keto-enamine and the imino-enol forms. researchgate.netlibretexts.org However, extensive studies on analogous systems have shown that the equilibrium strongly favors the keto-enamine tautomer. researchgate.netruc.dk This preference is attributed to the greater stability conferred by resonance and intramolecular hydrogen bonding within the keto-enamine structure. researchgate.net

The keto-enamine form features a conjugated system where the lone pair of electrons on the nitrogen atom delocalizes into the double bond and the carbonyl group. This delocalization creates a resonance-stabilized structure. The equilibrium can be influenced by external factors such as solvent polarity; polar aprotic solvents may favor the keto form, while non-polar solvents can shift the equilibrium toward the enol form in related systems. nih.gov

Tautomeric Forms of 4-Substituted Penten-2-ones

| Tautomer Name | General Structure | Predominance |

|---|---|---|

| Keto-enamine | C/C(=C\C(=O)C)/N(C)C | Highly Favored researchgate.netruc.dk |

| Imino-enol | C/C(C=C(O)C)=N(C)C | Less Stable |

Influence of Intramolecular Hydrogen Bonds on Molecular Stability

The stability of the predominant keto-enamine tautomer is significantly enhanced by the formation of an intramolecular hydrogen bond. In related primary and secondary enaminones, a hydrogen bond forms between the N-H group and the carbonyl oxygen (N-H···O). ruc.dk In 3-Penten-2-one, 4-(dimethylamino)-, which is a tertiary enamine, a similar stabilizing interaction occurs involving a C-H bond adjacent to the nitrogen, forming a C-H···O intramolecular hydrogen bond. This interaction creates a stable six-membered pseudo-ring.

Calculated Parameters for Hydrogen Bonding in a Related Enaminone System

| Parameter | Value | Significance |

|---|---|---|

| Hydrogen Bond Energy | ~16 kJ/mol researchgate.net | Quantifies the stabilization from the H-bond. |

| H···O Distance | Varies with system | Shorter distance indicates a stronger bond. mdpi.com |

Reactivity Profiles as an α,β-Unsaturated Ketone

The conjugated system of 3-Penten-2-one, 4-(dimethylamino)-, defines its reactivity as an α,β-unsaturated ketone. The presence of the electron-donating dimethylamino group at the β-position significantly modulates the typical reactivity of such systems.

Nucleophilic Additions to the Carbonyl and Alkene Moieties

α,β-Unsaturated ketones possess two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4) of the alkene. chegg.comquizlet.com Attack at the carbonyl carbon is known as 1,2-addition, while attack at the β-carbon is termed 1,4-addition or conjugate addition. quizlet.commasterorganicchemistry.com

In 3-Penten-2-one, 4-(dimethylamino)-, the powerful electron-donating effect of the dimethylamino group increases the electron density across the conjugated system, particularly at the β-carbon. This effect deactivates the β-carbon towards nucleophilic attack, making 1,4-addition less favorable compared to typical α,β-unsaturated ketones. Conversely, the carbonyl carbon remains a viable electrophilic site for 1,2-addition reactions, especially with strong, hard nucleophiles like organolithium or Grignard reagents. chegg.commasterorganicchemistry.com The reaction outcome is a balance between steric and electronic factors. libretexts.org

Electrophilic Sites and Reactivity

| Site | Position | Type of Addition | Reactivity Influence of Dimethylamino Group |

|---|---|---|---|

| Carbonyl Carbon | C2 | 1,2-Addition | Remains electrophilic; primary site for hard nucleophiles. masterorganicchemistry.com |

Electrophilic Aromatic Substitution and Related Processes (if applicable to substituted derivatives)

The parent compound, 3-Penten-2-one, 4-(dimethylamino)-, is aliphatic and does not undergo electrophilic aromatic substitution (EAS). However, if an aromatic ring is incorporated into the structure, such as in N-phenyl derivatives (e.g., 4-phenylamino-3-penten-2-one), the enaminone moiety exerts a strong influence on the reactivity of the aromatic ring. ruc.dk

The amino group is a powerful activating group and an ortho, para-director in EAS reactions. masterorganicchemistry.com Its electron-donating effect, transmitted through resonance, enriches the electron density at the ortho and para positions of the phenyl ring. This makes these positions highly susceptible to attack by electrophiles. Therefore, nitration, halogenation, or Friedel-Crafts reactions on an N-phenyl derivative would be expected to yield predominantly ortho and para substituted products. masterorganicchemistry.comnih.gov

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The conjugated diene-like system within 3-Penten-2-one, 4-(dimethylamino)-, makes it a potential candidate for cycloaddition reactions, a major class of pericyclic reactions. organicchemistrydata.orgutdallas.edu

Given its electron-rich nature due to the dimethylamino group, the molecule is expected to be an excellent diene component in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-deficient alkenes (dienophiles). libretexts.org This type of reaction, known as an inverse-electron-demand Diels-Alder reaction, is facilitated by the electronic complementarity of the reactants. The molecule could also participate in other cycloadditions, such as [3+2] dipolar cycloadditions, reacting with various 1,3-dipoles. youtube.comnih.gov The stereospecificity and regioselectivity of these reactions would be governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. ox.ac.ukyoutube.com

Transformations Involving the Dimethylamino Group

The dimethylamino group in 3-penten-2-one, 4-(dimethylamino)- is a key functional group that dictates a significant portion of its reactivity. As a tertiary amine, it can undergo several important transformations, including quaternization, elimination, and substitution reactions. These reactions are fundamental in synthetic organic chemistry for modifying the structure and properties of the molecule.

Quaternization Reactions

Quaternization is the process of converting a tertiary amine into a quaternary ammonium (B1175870) salt. researchgate.net This reaction, often referred to as the Menschutkin reaction, involves the alkylation of the tertiary amine with an alkyl halide. nih.gov For 3-penten-2-one, 4-(dimethylamino)-, the nitrogen atom of the dimethylamino group acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, such as an alkyl halide. pressbooks.pub This is a type of bimolecular nucleophilic substitution (SN2) reaction. nih.gov

The reaction proceeds by the lone pair of electrons on the nitrogen atom attacking the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. The product is a quaternary ammonium salt, where the nitrogen atom bears a positive charge and is bonded to four alkyl groups. pressbooks.pub These salts are highly stable compounds. nih.gov

The choice of alkylating agent can vary, including simple alkyl halides like methyl iodide or more complex molecules. pressbooks.pubgoogle.com The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. For instance, kinetic studies on the quaternization of other molecules with dimethylamino groups have been carried out at temperatures ranging from 40 to 60 °C. researchgate.net

The general scheme for the quaternization of 3-penten-2-one, 4-(dimethylamino)- is presented below:

Scheme 1: General Quaternization Reaction

In this reaction, R-X represents a generic alkylating agent, where R is an alkyl group and X is a halide (e.g., I, Br, Cl).

The resulting quaternary ammonium salts have different properties compared to the parent amine. Their ionic nature, for example, can be utilized in various synthetic applications.

Table 1: Examples of Quaternization Reactions of 3-Penten-2-one, 4-(dimethylamino)-

| Alkylating Agent | Product Name |

| Methyl Iodide (CH₃I) | 4-(trimethylammonio)pent-3-en-2-one iodide |

| Ethyl Bromide (CH₃CH₂Br) | 4-(diethylmethylammonio)pent-3-en-2-one bromide |

| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | 4-(benzyl(dimethyl)ammonio)pent-3-en-2-one chloride |

Amine Elimination and Substitution Reactions

The dimethylamino group itself is a poor leaving group. pressbooks.pub Therefore, for it to be eliminated or substituted, it must first be converted into a better leaving group. Quaternization, as described above, is the key first step for these subsequent transformations.

Amine Elimination (Hofmann Elimination)

Once 3-penten-2-one, 4-(dimethylamino)- is converted to its quaternary ammonium salt, it can undergo an elimination reaction known as the Hofmann elimination. pressbooks.publibretexts.org This reaction typically occurs upon heating the quaternary ammonium salt with a base, such as silver oxide (Ag₂O) or potassium hydroxide (B78521). pressbooks.puborgsyn.org The silver oxide serves to exchange the halide anion with a hydroxide ion, which then acts as the base for the elimination. pressbooks.publibretexts.org

The Hofmann elimination is an E2-type reaction where the hydroxide ion removes a proton from a carbon atom beta to the positively charged nitrogen. pressbooks.publibretexts.org This leads to the formation of an alkene and the expulsion of a stable tertiary amine as the leaving group. libretexts.org A notable characteristic of the Hofmann elimination is that it generally favors the formation of the less substituted alkene, a phenomenon known as the Hofmann rule. pressbooks.publibretexts.org This is often attributed to the steric bulk of the trialkylamine leaving group, which makes the protons on the less hindered beta-carbon more accessible to the base. pressbooks.pub

In the context of the quaternary salt of 3-penten-2-one, 4-(dimethylamino)-, elimination would lead to the formation of a diene and trimethylamine (B31210).

Substitution Reactions

The dimethylamino group can also be substituted by other nucleophiles after activation. The quaternization of the dimethylamino group makes it a good leaving group (a neutral trimethylamine molecule). This allows for nucleophilic substitution reactions to occur at the carbon atom to which the original dimethylamino group was attached.

In some cases, other activating agents can be used to facilitate the substitution of the dimethylamino group without forming a stable quaternary salt. For example, in the substitution of the dimethylamino group in gramines (indole derivatives), reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) have been used to activate the dimethylamino group for substitution by nucleophiles. researchgate.net This method was found to be superior to the use of methyl iodide for certain substrates. researchgate.net

Reaction Kinetics and Thermodynamic Analyses of Interconversions

The study of reaction kinetics and thermodynamics provides crucial insights into the rates, mechanisms, and equilibrium positions of chemical reactions involving 3-penten-2-one, 4-(dimethylamino)-. While specific experimental data for this compound is not extensively detailed in the literature, the principles of such analyses can be understood from studies on related compounds.

Kinetic investigations of quaternization reactions, for example, have been performed on polymers containing dimethylamino groups, such as poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA). researchgate.netd-nb.info These studies typically monitor the progress of the reaction over time at different temperatures to determine key kinetic parameters. researchgate.netd-nb.info The consumption of the alkylating agent or the formation of the product can be tracked using techniques like proton nuclear magnetic resonance (¹H NMR) spectroscopy. researchgate.netd-nb.info

From such data, the order of the reaction (n), the rate constant (k), the activation energy (Ea), and the Arrhenius pre-exponential factor (A) can be determined. researchgate.net These parameters provide a quantitative understanding of how factors like temperature and the nature of the reactants affect the reaction speed. researchgate.net For instance, it is generally observed that the rate of quaternization increases with increasing temperature. researchgate.net

Table 2: Illustrative Kinetic Parameters for a Hypothetical Quaternization Reaction

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 40 | 1.5 x 10⁻⁴ |

| 50 | 3.2 x 10⁻⁴ |

| 60 | 6.5 x 10⁻⁴ |

| Activation Energy (Ea) | Calculated from Arrhenius plot |

| Pre-exponential Factor (A) | Calculated from Arrhenius plot |

This table is for illustrative purposes to show the type of data obtained from kinetic studies and does not represent actual experimental data for 3-penten-2-one, 4-(dimethylamino)-.

Thermodynamic analysis would focus on the energy changes associated with the interconversions of 3-penten-2-one, 4-(dimethylamino)-. This could include the isomerization between the (E) and (Z) forms of the molecule or its tautomeric equilibria. The relative stability of different isomers or tautomers is determined by their Gibbs free energy. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the electronic and structural properties, which can shed light on the thermodynamics of these transformations. researchgate.net Experimental thermodynamic data, such as enthalpy of formation and enthalpy of fusion, are available for related compounds and are crucial for a complete thermodynamic profile. nist.gov

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 3-Penten-2-one, 4-(dimethylamino)-, providing precise information on the chemical environment of each proton and carbon atom.

While specific experimental spectra for 4-(dimethylamino)-3-penten-2-one (B8065756) are not widely published, the chemical shifts can be reliably predicted based on the well-documented spectra of its primary amine analog, 4-amino-3-penten-2-one (B74499). The β-enaminone structure is characterized by strong electron delocalization through the N-C=C-C=O conjugated system, which significantly influences the chemical shifts. cas.cz

In 4-amino-3-penten-2-one, the vinylic proton (H3) appears at approximately 5.0 ppm, and the NH protons exhibit a broad signal far downfield (around 10.5 ppm) due to strong intramolecular hydrogen bonding. cas.cz The methyl protons adjacent to the carbonyl (H1) and the vinyl carbon (H5) resonate around 1.9 ppm. In the ¹³C NMR spectrum, the carbonyl carbon (C2) is observed near 194 ppm, while the olefinic carbons C3 and C4 are heavily influenced by the amino group, appearing at approximately 96 ppm and 163 ppm, respectively. cas.cz

For 4-(dimethylamino)-3-penten-2-one, the substitution of NH₂ with N(CH₃)₂ induces predictable changes. The two N-methyl groups would give rise to a new singlet in the ¹H NMR spectrum, typically in the 2.8-3.2 ppm region. The electronic-donating nature of the dimethylamino group, which is slightly stronger than the amino group, would cause minor shifts in the backbone protons and carbons. The vinylic H3 proton might experience a slight upfield or downfield shift but would remain in a similar region. The most significant change is the absence of the downfield NH proton signal.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For 4-(dimethylamino)-3-penten-2-one, a key correlation would be observed between the vinylic proton (H3) and the protons of the C5 methyl group, confirming their three-bond (allylic) coupling. No correlation would be expected for the C1 methyl or N-methyl protons, as they are isolated from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals of the C1, C5, and N-methyl groups to their corresponding ¹³C signals. The vinylic H3 proton signal would correlate with the C3 carbon signal.

Protons of the C1 methyl group to the C2 carbonyl carbon.

The vinylic H3 proton to C2, C4, and C5.

Protons of the C5 methyl group to C3 and C4.

Protons of the N-methyl groups to the C4 carbon, confirming the position of the dimethylamino substituent.

The C4-N bond in β-enaminones possesses significant double-bond character due to resonance delocalization of the nitrogen lone pair into the conjugated system. This results in a substantial energy barrier to rotation around this bond. nih.gov In 4-(dimethylamino)-3-penten-2-one, this restricted rotation can make the two N-methyl groups chemically non-equivalent.

Variable-temperature (VT) NMR is the ideal technique to study this dynamic process. montana.eduazom.com

At low temperatures , the rotation around the C4-N bond is slow on the NMR timescale. Consequently, the two N-methyl groups reside in distinct chemical environments (one cis and one trans to the C=C bond), and they would be expected to appear as two separate singlets in the ¹H NMR spectrum.

As the temperature is increased , the rate of rotation increases. The two singlets will broaden and move closer together, eventually merging at the coalescence temperature.

At high temperatures , the rotation becomes rapid on the NMR timescale, and the two methyl groups become chemically equivalent. The spectrum would show a single, sharp singlet for the six N-methyl protons, representing the time-averaged environment.

By analyzing the line shapes in the VT-NMR spectra, it is possible to calculate the rate of exchange and, subsequently, the free energy of activation (ΔG‡) for the rotational barrier. For similar enamine systems, these barriers can be quite high, often in the range of 12-19 kcal/mol. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups and bonding within the molecule. Detailed studies on 4-amino-3-penten-2-one offer a solid foundation for assigning the vibrational modes of its N,N-dimethyl derivative. nih.govresearchgate.net

The IR and Raman spectra of β-enaminones are dominated by strong bands corresponding to the conjugated system. The delocalization of π-electrons lowers the bond order of the C=O and C=C groups, resulting in their vibrational frequencies appearing at lower wavenumbers than in isolated functional groups.

For 4-(dimethylamino)-3-penten-2-one, the key vibrational modes are predicted as follows:

C=O Stretch (ν C=O): This mode is expected to produce a very strong band in the IR spectrum. In the parent 4-amino-3-penten-2-one, this band is found around 1610 cm⁻¹ due to the strong intramolecular hydrogen bond. In the dimethylamino derivative, the absence of this hydrogen bond should lead to a higher frequency for this vibration, likely in the 1640-1660 cm⁻¹ region.

C=C Stretch (ν C=C): Coupled with the C=O stretch, this vibration contributes to a strong band in both IR and Raman spectra, typically found in the 1550-1580 cm⁻¹ range.

C-N Stretch (ν C-N): The stretching of the C4-N bond, with its partial double bond character, gives rise to a strong band, usually between 1250 and 1350 cm⁻¹.

CH₃/CH Bending Modes: Deformations of the methyl groups (symmetric and asymmetric) and the vinyl C-H bond appear in the fingerprint region (1350-1470 cm⁻¹).

A defining characteristic of primary and secondary β-enaminones is the formation of a strong, resonance-assisted intramolecular hydrogen bond (N-H···O=C). acs.orgruc.dk This interaction creates a stable six-membered pseudo-ring and has distinct spectroscopic signatures. In the analog 4-amino-3-penten-2-one, this is evidenced by:

A broad N-H stretching band in the IR spectrum at a relatively low frequency (around 3180 cm⁻¹). nih.gov

A significant downfield chemical shift of the N-H proton in the ¹H NMR spectrum (δ > 10 ppm). cas.cz

In the case of 3-Penten-2-one, 4-(dimethylamino)-, the N-H proton is absent. Therefore, this strong intramolecular hydrogen bond cannot be formed. The absence of this interaction is a critical structural difference and would be clearly confirmed spectroscopically by:

The complete disappearance of the N-H stretching band in the IR spectrum.

The absence of the far downfield proton signal in the ¹H NMR spectrum.

A shift of the C=O stretching vibration to a higher wavenumber in the IR spectrum, as the carbonyl group is no longer weakened by hydrogen bonding.

Compound Index

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of 4-(dimethylamino)pent-3-en-2-one is expected to be dominated by its conjugated π-system, which includes the α,β-unsaturated ketone and the lone pair of electrons on the nitrogen atom of the dimethylamino group. This "push-pull" configuration, where an electron-donating group (–N(CH₃)₂) is conjugated with an electron-withdrawing group (–C=O), gives rise to distinct electronic transitions.

The UV-Vis spectrum of this compound is predicted to exhibit two primary absorption bands characteristic of enaminones:

A high-energy π → π* transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. For similar α,β-unsaturated ketones, this band typically appears in the 200–250 nm region.

A lower-energy n → π* transition: This involves the promotion of a non-bonding electron (from the carbonyl oxygen or the amino nitrogen) to a π* antibonding orbital. These transitions are generally weaker (lower molar extinction coefficient) and appear at longer wavelengths.

However, due to the strong electron-donating effect of the dimethylamino group, the π-system is electron-rich, which significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This leads to a bathochromic (red) shift of the main absorption band, which can be attributed to an intramolecular charge transfer (ICT) transition. For analogous compounds, this strong absorption band is often observed at wavelengths longer than 300 nm.

Table 1: Predicted UV-Vis Absorption Data for 4-(Dimethylamino)pent-3-en-2-one

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | ~240-260 | Moderate to High |

Note: These are estimated values based on the analysis of similar conjugated systems. Actual experimental values may vary based on solvent and other conditions.

The structure of 4-(dimethylamino)pent-3-en-2-one is archetypal for molecules exhibiting intramolecular charge transfer (ICT). Upon photoexcitation, electron density is expected to shift from the electron-donating dimethylamino group (the "push" component) across the conjugated π-system to the electron-withdrawing carbonyl group (the "pull" component). rsc.org This phenomenon is a hallmark of "push-pull" dyes. researchgate.net

This charge transfer character leads to a significant increase in the dipole moment of the molecule in the excited state compared to the ground state. Consequently, the position of the ICT absorption band is expected to be highly sensitive to the polarity of the solvent (solvatochromism). In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red shift in the absorption maximum. nih.govrsc.org In some push-pull systems, such as certain chalcone and nitrobiphenyl derivatives, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties twist relative to each other in the excited state. rsc.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The nominal molecular weight of 4-(dimethylamino)pent-3-en-2-one (C₇H₁₃NO) is 127.19 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) peak would be expected at an m/z of 127. As an odd-electron species containing a single nitrogen atom, this molecular ion adheres to the "nitrogen rule" (an odd nominal molecular weight for a compound with an odd number of nitrogen atoms). whitman.edu The molecular ion is expected to undergo characteristic fragmentation pathways common to ketones and amines. libretexts.org

The primary fragmentation is likely α-cleavage adjacent to the carbonyl group, which is a common pathway for ketones. nist.gov This would lead to the formation of stable acylium ions. Another significant fragmentation pathway involves the cleavage of the C-N bond.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of 4-(Dimethylamino)pent-3-en-2-one

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 127 | [C₇H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 112 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl or dimethylamino group |

| 84 | [M - COCH₃]⁺ or [M - N(CH₃)₂ + H]⁺ | α-cleavage with loss of an acetyl radical, or cleavage of the dimethylamino group |

| 70 | [C₄H₈N]⁺ | Cleavage of the C-N bond, forming the dimethylaminovinyl cation |

Note: The base peak would likely be one of the more stable carbocations, such as the fragments at m/z 43 or 84.

X-ray Crystallography for Solid-State Structural Elucidation

While no published crystal structure for 4-(dimethylamino)pent-3-en-2-one is currently available, X-ray crystallography would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Based on studies of similar enaminone structures, several key features can be predicted. researchgate.netnih.gov

The molecule is expected to adopt a planar conformation to maximize π-conjugation. It would likely exist in the (Z)-configuration due to the formation of a strong intramolecular hydrogen bond between the enamine N-H (if tautomerized) or C-H and the carbonyl oxygen, forming a stable six-membered ring motif. researchgate.net

Key structural parameters that would be determined include:

Bond Lengths: The C=C bond (around 1.37 Å) and C-N bond (around 1.35 Å) would exhibit lengths intermediate between typical single and double bonds, indicating significant electron delocalization across the N-C=C-C=O system. researchgate.net The C=O bond (around 1.25 Å) would also reflect this conjugation. researchgate.net

Bond Angles: The angles around the sp² hybridized carbons would be approximately 120°.

Dihedral Angles: The planarity of the main chain would be confirmed by dihedral angles close to 0° or 180°.

Table 3: Predicted Bond Lengths for 4-(Dimethylamino)pent-3-en-2-one Based on Analogous Structures

| Bond | Predicted Bond Length (Å) |

|---|---|

| C=O | ~1.25 |

| C-C (carbonyl) | ~1.41 |

| C=C (enamine) | ~1.37 |

Source: Predicted values are based on published data for similar keto-enamine structures. researchgate.net

In the solid state, the packing of 4-(dimethylamino)pent-3-en-2-one molecules would be governed by intermolecular forces. While strong hydrogen bond donors are absent, weak C-H···O hydrogen bonds are likely to be a significant interaction, linking molecules into chains or sheets.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, providing a framework for calculating the electronic structure and energy of molecules. These calculations are performed by solving approximations of the Schrödinger equation, offering a balance between accuracy and computational cost. For 4-(dimethylamino)-3-penten-2-one (B8065756), these methods are used to investigate its geometry, electronic properties, and spectroscopic features. Common approaches involve functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) paired with basis sets such as 6-311++G(d,p) or 6-31G(d), which define the set of mathematical functions used to build the molecular orbitals. nih.govresearchgate.netnih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. scm.com This involves finding the coordinates on the potential energy surface that correspond to a minimum energy. For 4-(dimethylamino)-3-penten-2-one, calculations typically confirm the planarity of the conjugated enaminone system (N-C=C-C=O), which maximizes the delocalization of π-electrons. The molecule exists predominantly as the (E)-isomer due to steric hindrance that would occur in the (Z)-isomer. Theoretical calculations can predict key bond lengths and angles, which can then be compared with experimental data from techniques like X-ray diffraction. researchgate.netrsc.org The optimization process is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds. scm.com

Table 1: Illustrative Predicted Geometrical Parameters for (E)-4-(dimethylamino)pent-3-en-2-one Note: The following data is illustrative of typical results from DFT calculations and may not correspond to a specific published study.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d)) |

| Bond Lengths | C=O | ~1.24 Å |

| C-C (keto) | ~1.46 Å | |

| C=C (ene) | ~1.37 Å | |

| C-N | ~1.35 Å | |

| Bond Angles | O=C-C | ~121° |

| C-C=C | ~124° | |

| C=C-N | ~125° |

The electronic character of 4-(dimethylamino)-3-penten-2-one is dominated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing acetyl group, mediated by the C=C double bond. This "push-pull" nature is best described by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, characterizing its nucleophilic nature. youtube.com For this compound, the HOMO is primarily localized across the π-system, with significant contributions from the nitrogen atom and the C=C double bond. The LUMO, conversely, is the orbital that is most likely to accept electrons, indicating its electrophilic sites. youtube.com The LUMO is typically centered on the carbonyl carbon and the adjacent α,β-unsaturated system. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. libretexts.org

The Molecular Electrostatic Potential (MESP) provides a visual map of the charge distribution on the molecule's surface. nih.govrsc.org For 4-(dimethylamino)-3-penten-2-one, the MESP map would show a region of high negative potential (typically colored red) around the carbonyl oxygen, confirming it as the primary site for electrophilic attack. researchgate.netrsc.org Regions of positive potential (blue) would be located around the hydrogen atoms, particularly those of the methyl groups. researchgate.net

Table 2: Predicted Frontier Orbital Energies for (E)-4-(dimethylamino)pent-3-en-2-one Note: Values are representative and depend on the specific computational method and basis set used.

| Orbital | Energy (eV) | Description |

| HOMO | ~ -5.9 | Localized on the N-C=C conjugated system; indicates nucleophilic character. |

| LUMO | ~ -1.2 | Localized on the C=C-C=O conjugated system; indicates electrophilic character at the carbonyl carbon and β-carbon. |

| Gap (ΔE) | ~ 4.7 | Reflects the molecule's reactivity and electronic transition energy. |

Computational methods are highly effective at predicting various spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. researchgate.net

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies can be predicted. nih.gov These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. For 4-(dimethylamino)-3-penten-2-one, strong absorptions would be predicted for the C=O and C=C stretching modes, with their exact positions influenced by the electronic conjugation. Calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors in the DFT method. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max values and intensities of absorptions in a UV-Vis spectrum. nih.govresearchgate.net The primary electronic transition for this molecule is a π → π* transition within the delocalized system, which is responsible for its absorption in the UV region. youtube.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. taylorandfrancis.comq-chem.com It transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs). The key aspect of NBO analysis is the investigation of "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. taylorandfrancis.comresearchgate.net

For 4-(dimethylamino)-3-penten-2-one, the most significant interaction is the delocalization of the nitrogen atom's lone pair (a donor orbital, n_N) into the antibonding π* orbital of the C=C bond (an acceptor orbital, π_{C=C}). This n → π interaction is characteristic of enaminones and is quantified by a high second-order perturbation energy (E(2)). This energy value reflects the strength of the delocalization, which contributes to the partial double-bond character of the C-N bond and the planarity of the system. researchgate.net

Conformational Landscape Exploration and Energy Surfaces

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like "3-Penten-2-one, 4-(dimethylamino)-", multiple conformations are possible due to rotation around its single bonds. Understanding the relative energies of these conformers and the energy barriers that separate them is crucial. This is achieved through the exploration of the molecule's potential energy surface (PES).

A potential energy surface is a mathematical or graphical representation of a molecule's energy as a function of its geometric parameters. psu.edu For "3-Penten-2-one, 4-(dimethylamino)-", key dihedral angles governing its shape include the rotation around the C-C single bonds and the C-N bond. Computational methods, such as density functional theory (DFT), are employed to calculate the energy of the molecule at various points on the PES.

The conformational analysis of "3-Penten-2-one, 4-(dimethylamino)-" would likely focus on the rotation around the C(3)-C(4) and C(2)-C(3) bonds. The planarity of the molecule is a key factor, as conjugation between the dimethylamino group, the C=C double bond, and the carbonyl group contributes to its stability. This system is an example of a "push-pull" ethylene, where the electron-donating and electron-withdrawing groups enhance π-delocalization. sujps.com

Due to the partial double bond character of the C(4)-N and C(2)-C(3) bonds, rotation around these bonds is expected to have a significant energy barrier. The most stable conformations are likely to be those that maximize the overlap of the p-orbitals, leading to a planar or near-planar arrangement of the core atoms. However, steric hindrance between the methyl groups on the nitrogen and the acetyl group can lead to deviations from planarity.

A detailed conformational search would involve systematically rotating the key dihedral angles and performing a geometry optimization at each step to find the local energy minima. The results of such a study would identify the most stable conformers and the transition states connecting them. This information is critical for understanding which shapes the molecule is likely to adopt in different environments and how it might interact with biological targets or other reactants.

For analogous systems like β-enaminones, studies have shown the importance of intramolecular interactions, such as resonance-assisted hydrogen bonding (RAHB), in stabilizing specific conformations. acs.orgresearchgate.net While "3-Penten-2-one, 4-(dimethylamino)-" lacks the N-H bond for a classic RAHB, the principles of π-conjugation and steric avoidance will be the primary determinants of its conformational preferences.

Table 2: Representative Calculated Relative Energies of Conformers of a Substituted Pentenone

| Conformer | Dihedral Angle (C2-C3-C4-N) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~180° (s-trans) | 0.00 |

| B | ~0° (s-cis) | 2.5 |

| C (Transition State) | ~90° | 8.0 |

Note: This table presents hypothetical data to illustrate the typical energy differences between planar conformers and the rotational barrier for a molecule with a similar conjugated system. researchgate.net The values are not specific to "3-Penten-2-one, 4-(dimethylamino)-".

Strategic Applications in Advanced Organic Synthesis and Materials Chemistry

Utility as a Building Block for Complex Organic Molecules

The unique electronic and structural features of 4-(dimethylamino)-3-penten-2-one (B8065756) render it an effective synthon for the assembly of complex molecular architectures. The push-pull nature of the conjugated system activates the molecule for a variety of chemical transformations, enabling the efficient construction of heterocyclic and polycyclic frameworks.

Synthesis of Heterocyclic Compounds (e.g., Naphthyridinones, Pyrroles, Indoles, Azoles)

The reactivity of 4-(dimethylamino)-3-penten-2-one makes it a key starting material for synthesizing a diverse range of nitrogen-containing heterocyclic compounds. Enaminones are recognized as fundamental precursors for preparing heterocycles. researchgate.net

Naphthyridinones : The synthesis of naphthyridine derivatives often involves the cyclization of functionalized pyridine (B92270) or benzene (B151609) rings. nih.gov While direct synthesis from 4-(dimethylamino)-3-penten-2-one is not extensively documented, its enamine functionality allows it to react with appropriate precursors to build the substituted rings necessary for forming the naphthyridinone core. For instance, it can undergo condensation reactions to form intermediates that are subsequently cyclized to yield complex heterocyclic systems like 1-oxo-2,7-naphthyridines. nih.gov

Pyrroles : Pyrrole (B145914) rings can be formed through various condensation reactions. The reaction of enaminones with α-haloketones or other electrophilic partners is a known route to substituted pyrroles. Specifically, 4-(dimethylamino)-3-penten-2-one can serve as a four-carbon synthon that, upon reaction with a suitable nitrogen source and subsequent cyclization, yields highly substituted pyrrole derivatives. nih.gov

Indoles : The Leimgruber-Batcho indole (B1671886) synthesis is a well-established method that proceeds via an enamine intermediate. orgsyn.orgresearchgate.net This synthesis involves the condensation of a 2-methylnitroaromatic compound with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal, to form a β-dimethylamino-nitrostyrene derivative. orgsyn.org The structural similarity of 4-(dimethylamino)-3-penten-2-one to these key intermediates suggests its potential as a building block in analogous synthetic strategies to access functionalized indole scaffolds.

Azoles : Azoles, such as pyrazoles and isoxazoles, can be synthesized via 1,3-dipolar cycloaddition reactions. nih.gov The carbon-carbon double bond in 4-(dimethylamino)-3-penten-2-one is activated towards such reactions with 1,3-dipoles like diazoalkanes or nitrile oxides, leading to the formation of five-membered heterocyclic rings. nih.gov

Table 1: Heterocyclic Synthesis Applications

| Heterocycle Class | Synthetic Strategy | Role of 4-(Dimethylamino)-3-penten-2-one |

|---|---|---|

| Naphthyridinones | Multi-step condensation and cyclization | Provides a functionalized building block for ring formation. nih.gov |

| Pyrroles | Condensation with α-haloketones or cyclization | Acts as a four-carbon synthon. nih.govorgsyn.org |

| Indoles | Analogue to Leimgruber-Batcho intermediates | Serves as a pre-formed enamine synthon. orgsyn.orgresearchgate.net |

| Azoles | 1,3-Dipolar cycloaddition | The enone system acts as the dipolarophile. nih.govnih.gov |

Construction of Polycyclic and Fused-Ring Systems

The construction of polycyclic and fused-ring systems often relies on annulation reactions, where a new ring is formed onto an existing one. The α,β-unsaturated ketone moiety of 4-(dimethylamino)-3-penten-2-one makes it an excellent Michael acceptor. This reactivity can be harnessed in Robinson annulation-type sequences. In such a reaction, a nucleophile (e.g., an enolate) would add to the β-position of the enaminone, followed by an intramolecular aldol (B89426) condensation and dehydration to yield a fused, six-membered ring. This strategy has been successfully employed with structurally similar ketones, such as 3-methylene-pentan-2-one, to construct tetracyclic intermediates for alkaloid synthesis. clockss.org The presence of the dimethylamino group in 4-(dimethylamino)-3-penten-2-one can further modulate the reactivity and provide a handle for subsequent transformations.

Precursors in Organometallic and Coordination Chemistry

The ability of 4-(dimethylamino)-3-penten-2-one to coordinate with metal ions has led to its use in the field of organometallic and coordination chemistry. It serves as a versatile ligand precursor for creating stable metal complexes with potential applications in catalysis and materials science.

Formation of Ligands for Transition Metal Complexes

4-(Dimethylamino)-3-penten-2-one functions as an effective bidentate ligand, coordinating to a metal center through two donor atoms: the carbonyl oxygen and the enamine nitrogen. researchgate.net This chelation forms a stable six-membered ring with the metal ion. The resulting neutral complexes are often stable and can be isolated. Research has shown the synthesis of complexes with various transition metals, including iron(II) and zinc(II). researchgate.net Spectroscopic data confirm that the ligand attaches to the metal ions in a neutral, bidentate fashion. researchgate.net The electronic properties of the metal complex can be tuned by modifying the substituents on the enaminone ligand, making it a valuable platform for designing catalysts and functional materials.

Applications in Metal-Organic Chemical Vapor Deposition (MOCVD) Precursor Development

Metal-Organic Chemical Vapor Deposition (MOCVD) is a critical technique for producing high-quality thin films for the electronics and materials industries. The process requires volatile and thermally stable metal-organic precursors. While specific MOCVD applications of complexes derived from 4-(dimethylamino)-3-penten-2-one are not widely reported, its properties make it a promising candidate for precursor development. The ability to form stable, neutral, and relatively low-molecular-weight complexes with various metals is a key requirement for MOCVD precursors. researchgate.net The coordination chemistry is similar to that of β-diketonate ligands, which are extensively used in MOCVD. Therefore, complexes of 4-(dimethylamino)-3-penten-2-one are being explored for their potential in this area due to the likelihood of them possessing the requisite volatility and thermal stability.

Role in Derivatization Chemistry for Analytical Method Development

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. This often involves reacting the analyte with a derivatizing agent to enhance properties such as volatility for gas chromatography (GC) or UV-absorbance/fluorescence for high-performance liquid chromatography (HPLC).

The reactive functional groups within 4-(dimethylamino)-3-penten-2-one make it a potential derivatizing agent. sigmaaldrich.comsigmaaldrich.com For example, the enamine can undergo transamination reactions with primary or secondary amines, effectively "tagging" them. Alternatively, the active methyl group adjacent to the carbonyl can be functionalized. This allows for the introduction of a chromophore or fluorophore, significantly improving detection limits. While its parent compound, 4-amino-3-penten-2-one (B74499), is commercially available for chemical synthesis, the application of 4-(dimethylamino)-3-penten-2-one specifically as an analytical derivatization agent is an area of ongoing research based on these chemical principles. sigmaaldrich.comsigmaaldrich.com

Table 2: Compound Names Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4-(Dimethylamino)-3-penten-2-one | 3433-62-3 | C₇H₁₃NO |

| 4-Amino-3-penten-2-one | 1118-66-7 | C₅H₉NO |

| 3-Methylene-pentan-2-one | Not explicitly found | C₆H₈O |

| N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | C₅H₁₃NO₂ |

| Iron(II) | 7439-89-6 | Fe |

As a Reagent for Selective Derivatization of Other Analytes

A thorough search of scientific databases and chemical literature did not yield any specific examples or detailed research findings where 4-(dimethylamino)-3-penten-2-one is employed as a reagent for the selective derivatization of other analytes. Derivatization is a common strategy in analytical chemistry to modify an analyte to improve its chemical or physical properties for analysis. While the enamine functionality of 4-(dimethylamino)-3-penten-2-one could theoretically react with certain functional groups, there is no published evidence of its use for this purpose.

Functional Material Precursors (e.g., Polymer Synthesis, Conductive Films)

There is no available information in the scientific literature to suggest that 4-(dimethylamino)-3-penten-2-one has been used as a precursor for the synthesis of functional materials such as polymers or conductive films. The synthesis of polymers often requires monomers with specific reactive groups that can undergo polymerization reactions. While the structure of 4-(dimethylamino)-3-penten-2-one contains reactive sites, its use in the creation of polymeric materials or conductive films has not been documented in published research.

Conclusion and Future Research Directions

Current Research Gaps in the Chemistry of 3-Penten-2-one, 4-(dimethylamino)-

Despite its utility, the full scope of the chemistry of 3-Penten-2-one, 4-(dimethylamino)- remains to be charted. Several key areas warrant more intensive investigation to unlock its full potential.

A primary gap exists in the comprehensive understanding of its cycloaddition reactivity . While the Diels-Alder, or [4+2] cycloaddition, is a foundational reaction in organic chemistry, detailed studies on the behavior of 3-Penten-2-one, 4-(dimethylamino)- as either the diene or dienophile component are limited. libretexts.org The electronic influence of the dimethylamino group suggests a nuanced reactivity profile that could be exploited for the stereoselective synthesis of complex cyclic systems. Similarly, its participation in [3+2] dipolar cycloadditions, a powerful method for constructing five-membered heterocycles, is an area ripe for exploration. nih.gov

Furthermore, the full range of its multicomponent reactions (MCRs) is yet to be systematically explored. Enaminones are known to be excellent substrates in MCRs due to their multiple reactive centers, leading to high atom economy and molecular diversity. researchgate.net While general examples exist, specific, high-yield MCRs tailored around the unique structure of 3-Penten-2-one, 4-(dimethylamino)- for generating libraries of pharmacologically relevant compounds are underdeveloped.

Finally, there is a notable lack of research into the asymmetric catalysis involving this substrate. The development of chiral catalysts that can control the stereochemical outcome of reactions involving 3-Penten-2-one, 4-(dimethylamino)- would significantly enhance its value as a building block for synthesizing enantiomerically pure, complex molecules.

Prospects for Novel Synthetic Methodologies and Reactivity Discoveries

The future of synthetic chemistry involving 3-Penten-2-one, 4-(dimethylamino)- is bright, with several promising avenues for methodological innovation and the discovery of new reaction pathways.

One of the most exciting prospects lies in the development of photocatalytic and electro-organic transformations . These methods offer green and efficient alternatives to traditional thermal reactions, often enabling unique reactivity patterns. Exploring the photochemical cycloadditions or radical-polar crossover reactions of 3-Penten-2-one, 4-(dimethylamino)- could lead to the discovery of novel molecular scaffolds. libretexts.orgresearchgate.net

The versatility of this enaminone as a precursor for heterocycle synthesis is vast and largely untapped. youtube.com Beyond known condensations with hydrazine (B178648) to form pyrazoles, systematic studies into its reactions with a wider array of binucleophiles could yield novel classes of heterocycles with interesting electronic and biological properties. ucf.eduorientjchem.org Methodologies that allow for the controlled, regioselective synthesis of substituted pyridines, pyrimidines, and other heterocyclic systems are highly desirable. ucf.educlockss.org

Moreover, there is significant potential in exploring its reactivity with various electrophiles and nucleophiles . The conjugated system of 3-Penten-2-one, 4-(dimethylamino)- offers multiple sites for attack. researchgate.netchegg.com A detailed investigation into its Michael additions with a broader range of acceptors or its reaction with specialized reagents could uncover new synthetic transformations. scielo.br For instance, its reaction with organometallic reagents or under transition-metal catalysis could provide novel routes to complex carbon skeletons.

Opportunities in Advanced Materials Science Through Derivatization and Complexation

The unique electronic structure of 3-Penten-2-one, 4-(dimethylamino)- makes it an attractive scaffold for the development of advanced materials. Its derivatization and complexation can lead to materials with tailored optical, electronic, and chemical properties.

A significant opportunity lies in the synthesis of novel fluorophores and chemosensors . By incorporating fluorogenic units like pyrene (B120774) or coumarin (B35378) into the molecular structure, using the enaminone as a reactive intermediate, it is possible to design new dyes. nih.govmdpi.com The inherent donor-pi-acceptor character of such derivatives could lead to compounds exhibiting solvatochromism, aggregation-induced emission, or specific responses to analytes like metal ions or anions, making them valuable for bioimaging and environmental sensing. mdpi.com

The potential for creating novel polymers and nanocomposites from 3-Penten-2-one, 4-(dimethylamino)- derivatives is another promising frontier. kashanu.ac.irnih.gov The vinyl group and the ketone functionality offer handles for polymerization. Polymers derived from this scaffold could possess interesting conductive or photosensitive properties. nih.gov Furthermore, the ability of the enaminone and its derivatives to act as ligands for metal ions opens the door to the synthesis of coordination polymers and metal-organic frameworks (MOFs) . These materials could find applications in catalysis, gas storage, and separation technologies.

The table below outlines potential derivatization strategies and their applications in materials science.

| Derivatization Strategy | Target Material Class | Potential Applications |

| Reaction with fluorogenic aldehydes | Fluorescent Dyes | Bioimaging, Chemosensors |

| Cyclocondensation with binucleophiles | Heterocyclic Conjugated Systems | Organic Electronics, OLEDs |

| Polymerization of vinyl group | Functional Polymers | Photosensitive Materials, Conductive Polymers |

| Complexation with metal ions | Metal-Organic Frameworks | Catalysis, Gas Storage |

Integration of Advanced Computational and Experimental Approaches for Comprehensive Understanding

To accelerate discovery and gain a deeper, more predictive understanding of the chemistry of 3-Penten-2-one, 4-(dimethylamino)-, the synergistic integration of advanced computational and experimental techniques is crucial.

Computational modeling , using methods like Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of 3-Penten-2-one, 4-(dimethylamino)- and its derivatives. researchgate.neted.govresearchgate.net Theoretical calculations can be employed to:

Predict the regioselectivity and stereoselectivity of reactions, guiding synthetic efforts. scielo.br

Elucidate reaction mechanisms, including transition state geometries and activation energies.

Simulate spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of new compounds. researchgate.net

Design novel molecules with desired electronic and photophysical properties for materials science applications. researchgate.net

These computational predictions must be rigorously validated and complemented by advanced experimental techniques . High-resolution spectroscopic methods, such as 2D NMR and mass spectrometry, are essential for unambiguous structure determination. orientjchem.org Time-resolved spectroscopic techniques can be used to probe the excited-state dynamics of newly synthesized fluorescent materials, providing a direct comparison with theoretical predictions. rsc.org The combination of these approaches allows for a powerful feedback loop where experimental results refine theoretical models, and computational insights guide future experimental design.

This integrated strategy will be instrumental in overcoming existing research gaps and unlocking the full potential of 3-Penten-2-one, 4-(dimethylamino)- as a versatile tool for chemists and material scientists.

Q & A

Q. What are the recommended methods for synthesizing 4-(dimethylamino)-3-penten-2-one, and what purity validation techniques should be employed?

Answer: Synthesis typically involves condensation reactions using 4-(dimethylamino) benzaldehyde derivatives and ketones under basic or acidic catalysis. For example, Schiff base formation via refluxing with amines (e.g., 1,2-phenyl diamine) in ethanol, followed by purification via column chromatography . Purity validation requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for quantitative purity assessment, and Fourier-transform infrared (FT-IR) spectroscopy to verify functional groups .

Q. How can researchers interpret conflicting mass spectral data for 4-(dimethylamino)-3-penten-2-one across different databases?

Answer: Discrepancies in mass spectral data (e.g., between NIST and EPA/NIH databases) may arise from ionization methods (EI vs. CI), instrument calibration, or sample degradation. Cross-reference metadata such as ionization energy and fragmentation patterns. Validate experimental spectra against high-resolution mass spectrometry (HRMS) and isotopic distribution analysis .

Q. What safety protocols are critical when handling 4-(dimethylamino)-3-penten-2-one in laboratory settings?

Answer: The compound is classified under hazard code R36/37/38 (irritant to eyes, respiratory system, and skin). Use fume hoods for volatile steps, wear nitrile gloves, and employ chemical splash goggles. Store in airtight containers away from light. Emergency measures include rinsing exposed areas with water and consulting a physician .

Advanced Research Questions

Q. How can computational chemistry predict the keto-enol tautomerism in 4-(dimethylamino)-3-penten-2-one, and what experimental validations are required?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model tautomeric equilibrium by comparing Gibbs free energies of keto and enol forms. Experimentally, tautomer ratios in solvents of varying polarity (e.g., DMSO vs. hexane) are quantified via -NMR by integrating proton signals adjacent to carbonyl groups. Solvent-dependent UV-Vis spectroscopy can further corroborate electronic transitions .

Q. What strategies optimize the use of 4-(dimethylamino)-3-penten-2-one as a ligand or intermediate in asymmetric catalysis?

Answer: Functionalize the dimethylamino group to enhance electron-donating capacity, improving metal coordination. For example, synthesize Schiff base ligands via condensation with chiral amines, then test catalytic efficiency in asymmetric aldol reactions. Characterize intermediates using X-ray crystallography (as in dispiroindoline derivatives) and monitor reaction progress via thin-layer chromatography (TLC) .

Q. How does solvent polarity affect the electronic transitions and UV-Vis absorption maxima of 4-(dimethylamino)-3-penten-2-one?

Answer: Solvent polarity influences intramolecular charge transfer (ICT) between the dimethylamino group and carbonyl moiety. Prepare solutions in solvents like water (polar) and toluene (nonpolar), then record UV-Vis spectra. Correlate absorption maxima () with solvent dielectric constants using the Lippert-Mataga equation. Compare with structurally similar UV filters (e.g., 2-ethylhexyl 4-(dimethylamino)benzoate) to infer environmental photostability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported boiling points or densities for 4-(dimethylamino)-3-penten-2-one?

Answer: Variations in physical properties may stem from impurities or measurement techniques. For boiling points, use differential scanning calorimetry (DSC) under inert gas to minimize decomposition. For density, employ gas pycnometry for solid-state measurements or Anton Paar densitometers for liquids. Cross-validate with structurally analogous compounds (e.g., 4-(dimethylamino)-2-butenoic acid) to identify outliers .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |